molecular formula C9H11FO2 B3106098 (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol CAS No. 156597-64-7

(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B3106098
CAS No.: 156597-64-7
M. Wt: 170.18 g/mol
InChI Key: VLBOHPCLXJIASU-LURJTMIESA-N
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Description

(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenylethanol.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing chiral catalysts to ensure the desired stereochemistry.

    Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Purification Techniques: Such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethanone.

    Reduction: Formation of (S)-1-(5-Fluoro-2-methoxyphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups may enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

    ®-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(5-Fluoro-2-methoxyphenyl)ethan-1-one: The ketone derivative.

    1-(5-Fluoro-2-methoxyphenyl)ethane: The fully reduced derivative.

Comparison:

    (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: is unique due to its specific stereochemistry, which can influence its biological activity and interactions.

    ®-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: may exhibit different biological properties due to the opposite configuration.

    1-(5-Fluoro-2-methoxyphenyl)ethan-1-one: and differ in their functional groups, leading to distinct chemical reactivity and applications.

Properties

IUPAC Name

(1S)-1-(5-fluoro-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOHPCLXJIASU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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